An In-depth Technical Guide to 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
An In-depth Technical Guide to 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide (CAS No. 1939-19-1). While direct and extensive biological data for this specific molecule is not yet prevalent in published literature, its structural features, particularly the trifluoromethylphenyl amide moiety, suggest a strong potential for biological activity. This document consolidates known chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores the hypothesized mechanism of action as a Histone Deacetylase (HDAC) inhibitor. The guide is designed to be a foundational resource for researchers initiating studies on this compound, offering both theoretical grounding and practical, actionable experimental methodologies for its synthesis and biological evaluation.
Compound Identification and Physicochemical Properties
2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, also known as N-(3-(Trifluoromethyl)phenyl)pivalamide, is an aromatic amide. The presence of a trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Identifiers
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IUPAC Name: 2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide[1]
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CAS Number: 1939-19-1[1]
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Molecular Formula: C₁₂H₁₄F₃NO[1]
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Molecular Weight: 245.24 g/mol
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Canonical SMILES: CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of the compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models and should be confirmed experimentally.
| Property | Value | Source |
| Melting Point | 107 °C | [1] |
| Boiling Point (Predicted) | 322.1 ± 42.0 °C | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [2] |
Synthesis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
The most direct and efficient synthesis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is achieved through the N-acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the pivaloyl chloride. A non-nucleophilic base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; adherence to the described steps, particularly temperature control and anhydrous conditions, is critical for achieving high yield and purity.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath. Maintaining a low temperature is crucial to minimize potential side reactions.
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Addition of Acylating Agent: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel. Ensure the internal temperature does not exceed 5 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Subsequently, remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
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Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
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Work-up:
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Quench the reaction by slowly adding 1 M HCl to the flask.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
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Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
Hypothesized Biological Activity: Histone Deacetylase (HDAC) Inhibition
While direct experimental evidence for the biological activity of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is limited, its chemical structure strongly suggests a potential role as a Histone Deacetylase (HDAC) inhibitor.
Rationale and Mechanistic Insights
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[3] Aberrant HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[3]
Many known HDAC inhibitors are comprised of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. Compounds containing a trifluoromethyl ketone or related moieties have been identified as effective HDAC inhibitors.[4] The trifluoromethyl group is a key feature in several selective class IIa HDAC inhibitors.[5] It is hypothesized that the amide linkage in 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, in conjunction with the trifluoromethylphenyl "cap" group, could facilitate its binding to the active site of HDAC enzymes, thereby inhibiting their deacetylase function.
Caption: Hypothesized mechanism of HDAC inhibition.
Experimental Protocols for Biological Evaluation
To validate the hypothesis of HDAC inhibition, a series of in vitro experiments can be conducted. The following protocols provide a framework for the initial screening and characterization of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide.
In Vitro HDAC Inhibitory Assay (Fluorometric)
This assay provides a rapid and sensitive method for quantifying HDAC activity and the inhibitory potential of test compounds.
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Preparation of Reagents:
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Prepare a stock solution of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide in DMSO.
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Use a commercially available HDAC inhibitor drug screening kit which typically includes HeLa Nuclear Extract (as a source of HDACs), a fluorometric HDAC substrate, a lysine developer, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[3]
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Assay Procedure:
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In a 96-well microtiter plate, add the test compound at various concentrations.
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Add the HeLa Nuclear Extract and the HDAC fluorometric substrate to each well.
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Incubate the plate at 37 °C for 30 minutes to allow for the deacetylation reaction to occur.
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Stop the reaction by adding the lysine developer and incubate for an additional 30 minutes at 37 °C.
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Data Acquisition and Analysis:
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Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of ~360-370 nm and an emission wavelength of ~450-460 nm.
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Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control wells.
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Determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cell Viability Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic effects of the compound on cancer cell lines, which is often a downstream consequence of HDAC inhibition.
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Cell Culture:
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Plate cancer cells (e.g., HeLa or a relevant cancer cell line) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
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Compound Treatment:
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Treat the cells with varying concentrations of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide (e.g., 0, 1, 10, 50, and 100 µM) for 48 hours.
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MTT Addition and Incubation:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
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Formazan Solubilization:
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control cells.
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Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
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Caption: Workflow for synthesis and biological evaluation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is not widely available, precautions for handling similar aromatic amides and trifluoromethyl-containing compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[6]
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide represents a molecule of significant interest for further investigation, primarily due to its structural similarity to known bioactive compounds, particularly HDAC inhibitors. This guide provides a solid foundation for researchers by detailing a reliable synthetic route and outlining key experimental protocols to explore its hypothesized biological activity. The provided methodologies are robust and can be readily implemented in a standard laboratory setting. Future studies should focus on confirming its HDAC inhibitory profile across different isoforms and elucidating its downstream cellular effects.
References
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N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | C11H12F3NO | CID 53423768 - PubChem. [Link]
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Virtual screening and experimental validation of novel histone deacetylase inhibitors - NIH. [Link]
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3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide - PubChem. [Link]
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5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed. [Link]
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3-(Trifluoromethyl)pivalanilide_Shanghai Hanhong Scientific Co., Ltd. [Link]
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Propanamide, 2,2-dimethyl-N-phenyl- - the NIST WebBook. [Link]
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A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing). [Link]
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Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed. [Link]
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Synthetic Efforts Towards a Synthesis of the Tetracyclic Core of (-)-Lemonomycin - DIPLOMARBEIT. [Link]
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The Biological Activities of 20 Nature Identical Essential Oil Constituents | Scilit. [Link]
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Cas 1939-99-7,alpha-Toluenesulfonyl chloride - LookChem. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. [Link]
Sources
- 1. N-(2,2-DIMETHYLPROPANOYL)-3-(TRIFLUOROMETHYL)ANILINE CAS#: 1939-19-1 [m.chemicalbook.com]
- 2. 3-(Trifluoromethyl)pivalanilide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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- 6. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | C12H13ClF3NO | CID 3783853 - PubChem [pubchem.ncbi.nlm.nih.gov]
![Chemical structure of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](https://i.imgur.com/8z5gYJd.png)

Caption: N-acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride.